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Cat. No.: B074854 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of the structure-activity relationships (SAR) of α-Methylcinnamic acid

analogs. By objectively comparing their biological performance with supporting experimental

data, this document serves as a valuable resource for advancing the development of novel

therapeutics.

Cinnamic acid and its derivatives, including α-methylcinnamic acid analogs, have emerged as a

promising class of compounds with a wide spectrum of pharmacological activities.[1][2] These

naturally occurring phenolic compounds and their synthetic variations have demonstrated

potent anti-tumor, anti-inflammatory, antibacterial, antifungal, and antioxidant properties.[1][2]

The versatility of the cinnamic acid scaffold allows for structural modifications that can

significantly enhance their biological efficacy, making them attractive candidates for drug

discovery and development.[3][4] This guide delves into the intricate relationship between the

chemical structure of α-methylcinnamic acid analogs and their biological activity, presenting key

quantitative data, detailed experimental methodologies, and visual representations of the

underlying molecular mechanisms.

Comparative Analysis of Biological Activities
The biological activity of α-methylcinnamic acid analogs is profoundly influenced by the nature

and position of substituents on the phenyl ring and modifications to the carboxylic acid group.
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The following tables summarize the quantitative data on the antifungal, anticancer, and

antibacterial activities of various analogs, providing a clear comparison of their potency.

Antifungal Activity
Substitutions on the phenyl ring of α-methylcinnamic acid have been shown to significantly

impact antifungal efficacy. For instance, the introduction of a chloro or methyl group at the para

position can enhance activity.[3][5]

Compound/An
alog

Test Organism MIC (µg/mL) IC50 Reference(s)

4-chloro-α-

methylcinnamic

acid

Saccharomyces

cerevisiae cell

wall integrity

mutants

-
Potent activity

observed
[1][5]

4-

methylcinnamic

acid

Saccharomyces

cerevisiae cell

wall integrity

mutants

-
Potent activity

observed
[1][5]

Cinnamic Acid

Bacillus subtilis,

Staphylococcus

aureus

500 - [6]

Methyl

Cinnamate
Bacillus subtilis 2000 - [6]

4-

Methoxycinnamic

acid

Various bacteria

and fungi
50.4 - 449 µM - [6]

4-

isopropylbenzylci

nnamide

S. aureus, S.

epidermidis, P.

aeruginosa

458.15 µM - [7]

Decyl cinnamate

S. aureus, S.

epidermidis, P.

aeruginosa

550.96 µM - [7]
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Anticancer Activity
α-Methylcinnamic acid analogs and other cinnamic acid derivatives have demonstrated

significant cytotoxic effects against various cancer cell lines. The mechanism of action often

involves the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling

pathways.[2][8]

Compound/Analog Cancer Cell Line IC50 (µM) Reference(s)

Compound 4

(coumarin-cinnamic

acid hybrid)

HL60, MCF-7, A549 8.09, 3.26, 9.34 [2]

Compound 59e (6-

Cinnamoyl-4-

arylaminothienopyrimi

dine)

A549, HeLa 0.04, 0.004 [8]

Compound 59g (6-

Cinnamoyl-4-

arylaminothienopyrimi

dine)

HeLa 0.033 [8]

Compound 5 (methyl-

substituted amide

derivative)

A-549 10.36 [9]

Compound 1 (methyl-

substituted amide

derivative)

A-549 11.38 [9]

Compound 9 (methyl-

substituted amide

derivative)

A-549 11.06 [9]

Compound 4ii

HT-29, A-549, OAW-

42, MDA-MB-231,

HeLa

Low activity [10]

Antibacterial Activity
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Several cinnamic acid derivatives exhibit notable antibacterial properties, with their efficacy

being dependent on the specific structural modifications.[6][10]

Compound/Analog Test Organism MIC (mg/L) Reference(s)

Caffeic acid carvacrol

ester (DM2)

Gram-positive

bacteria
>256 [6]

Compound 20

(cinnamic acid

derivative with

carboxylic acid at para

position)

Mycobacterium

tuberculosis
0.045 µg/mL [8]

Compound 17 (4-

fluoro phenyl ring

substitution)

Mycobacterium

tuberculosis
0.36 µg/mL [8]

Compound 23

(electron-withdrawing

group)

Mycobacterium

tuberculosis
0.56 µg/mL [8]

Compound 16

(electron-donating

group)

Mycobacterium

tuberculosis
2.35 µg/mL [8]

Key Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of α-methylcinnamic acid analogs can be attributed to their

ability to modulate key cellular signaling pathways. Two of the most significant pathways are

the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival.

[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

[12] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex

phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to
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the nucleus, where it activates the transcription of target genes.[5][12] Cinnamic acid and its

derivatives can inhibit this pathway at multiple points.[11][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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